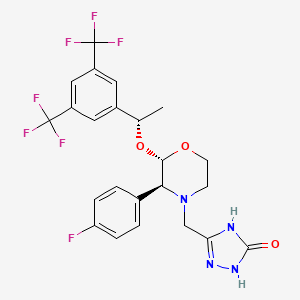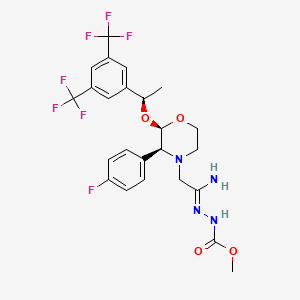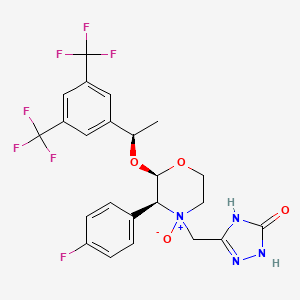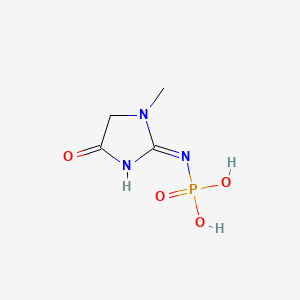
ホスホクレアチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
フォスフォクレアチニンは、クレアチニンのリン酸化された形態であり、クレアチンリン酸としても知られています。それは、脊椎動物の骨格筋に主に存在する天然に存在する化合物です。 フォスフォクレアチニンは、筋肉の収縮やその他の高エネルギーの細胞プロセスに不可欠なアデノシン二リン酸(ADP)からのアデノシン三リン酸(ATP)の急速な再生に重要な役割を果たします .
科学的研究の応用
Fosfocreatinine has several scientific research applications, including:
Chemistry: Used as a model compound to study phosphorylation and energy transfer processes.
Biology: Investigated for its role in muscle energetics and cellular energy homeostasis.
Medicine: Explored for its potential therapeutic applications in conditions such as heart failure, acute myocardial ischemia, and cerebral ischemia. .
Industry: Utilized in the production of supplements aimed at enhancing muscle performance and recovery.
作用機序
フォスフォクレアチニンは、主にADPからATPを再生する能力によって効果を発揮します。このプロセスは、クレアチンキナーゼ酵素によって触媒されます。フォスフォクレアチニンは、ADPにリン酸基を供与してATPとクレアチニンを形成します。 このATPの急速な再生は、筋肉や脳などの高エネルギー需要のある組織におけるエネルギー恒常性を維持するために不可欠です .
類似の化合物との比較
類似の化合物
クレアチン: フォスフォクレアチニンの前駆体であり、同じエネルギー再生経路に関与しています。
ホスホクレアチン: クレアチニンの別のリン酸化された形態であり、フォスフォクレアチニンと機能が似ています。
アデノシン三リン酸(ATP): 細胞内の主要なエネルギー担体であり、フォスフォクレアチニンによって再生されます
独自性
フォスフォクレアチニンは、ATPを迅速に再生する能力においてユニークであり、細胞のエネルギー緩衝システムの重要な構成要素となっています。 エネルギー恒常性を維持する役割とさまざまな病理学的状態における潜在的な治療応用は、生物学的研究と医学的研究の両方においてその重要性を示しています .
生化学分析
Biochemical Properties
Fosfocreatinine is primarily involved in the maintenance and recycling of ATP for muscular activity, such as contractions. It interacts with the enzyme creatine kinase, which catalyzes the transfer of a phosphate group from fosfocreatinine to adenosine diphosphate (ADP), forming ATP . This interaction is essential for providing a rapid source of energy in tissues with high, fluctuating energy demands, such as muscles and the brain .
Cellular Effects
Fosfocreatinine has significant effects on various cell types and cellular processes. In muscle cells, it acts as an energy buffer, ensuring a steady supply of ATP during periods of high energy demand . It also influences cell signaling pathways, gene expression, and cellular metabolism by maintaining ATP levels, which are critical for numerous cellular functions .
Molecular Mechanism
At the molecular level, fosfocreatinine exerts its effects by donating its phosphate group to ADP, thereby regenerating ATP . This process is facilitated by the enzyme creatine kinase, which is highly active in tissues with high energy demands. Fosfocreatinine also interacts with other biomolecules involved in energy metabolism, ensuring efficient energy transfer and utilization within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fosfocreatinine can change over time. It is relatively stable under physiological conditions but can degrade into creatinine, which is then excreted in the urine . Long-term studies have shown that fosfocreatinine can maintain cellular function by ensuring a continuous supply of ATP, although its stability and degradation rates can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of fosfocreatinine vary with different dosages in animal models. At optimal doses, it enhances muscle performance and energy metabolism. At high doses, it can lead to toxic effects, including renal dysfunction due to the accumulation of creatinine . Threshold effects have been observed, where low doses improve cellular function, while excessively high doses can be detrimental .
Metabolic Pathways
Fosfocreatinine is involved in the creatine phosphate pathway, where it donates a phosphate group to ADP to form ATP . This pathway is crucial for maintaining energy homeostasis in cells with high energy demands. The enzyme creatine kinase plays a central role in this pathway, facilitating the transfer of phosphate groups and ensuring efficient energy production .
Transport and Distribution
Fosfocreatinine is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in tissues with high energy demands, such as skeletal muscle, myocardium, and the brain. The distribution of fosfocreatinine is regulated by its interaction with creatine kinase and other transport proteins that facilitate its uptake and utilization .
Subcellular Localization
Fosfocreatinine is predominantly localized in the cytoplasm of cells, where it interacts with creatine kinase to regenerate ATP . It may also be found in other subcellular compartments, such as mitochondria, where it contributes to energy production and storage . The subcellular localization of fosfocreatinine is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
準備方法
合成経路と反応条件
フォスフォクレアチニンは、クレアチニンのリン酸化によって合成できます。 一方法は、クレアチニンをリン酸化するために、強塩基性媒体中でオキシ塩化リンを使用する方法です . 別の方法は、出発物質としてクレアチンを使用し、分子内脱水と環化を経てクレアチニンを形成し、その後リン酸化を行います .
工業生産方法
フォスフォクレアチニンの工業生産は、通常、出発物質としてクレアチンを使用します。このプロセスには、クレアチンと炭素数2~5の単純な飽和脂肪酸との反応が含まれます。 この方法は環境に優しく、カップリング生成物や大量の廃棄物を生成しません .
化学反応の分析
反応の種類
フォスフォクレアチニンは、次のようなさまざまな化学反応を起こします。
酸化: フォスフォクレアチニンは酸化されてクレアチニンを形成することができます。
リン酸化: ADPにリン酸基を供与してATPを再生することができます。
一般的な試薬と条件
酸化: 過酸化水素などの酸化剤が必要です。
リン酸化: クレアチンキナーゼ酵素によって触媒されます。
加水分解: 水が存在する生理的条件下で起こります.
生成される主な生成物
酸化: クレアチニン。
リン酸化: ATPとクレアチニン。
加水分解: クレアチニンと無機リン酸.
科学研究への応用
フォスフォクレアチニンには、次のようないくつかの科学研究への応用があります。
類似化合物との比較
Similar Compounds
Creatine: A precursor to fosfocreatinine, involved in the same energy regeneration pathway.
Phosphocreatine: Another phosphorylated form of creatine, similar in function to fosfocreatinine.
Adenosine Triphosphate (ATP): The primary energy carrier in cells, regenerated by fosfocreatinine
Uniqueness
Fosfocreatinine is unique in its ability to rapidly regenerate ATP, making it a critical component of the cellular energy buffer system. Its role in maintaining energy homeostasis and its potential therapeutic applications in various pathological conditions highlight its importance in both biological and medical research .
特性
CAS番号 |
5786-71-0 |
|---|---|
分子式 |
C4H8N3O4P |
分子量 |
193.10 g/mol |
IUPAC名 |
[(1-methyl-4-oxoimidazolidin-2-ylidene)amino]phosphonic acid |
InChI |
InChI=1S/C4H8N3O4P/c1-7-2-3(8)5-4(7)6-12(9,10)11/h2H2,1H3,(H3,5,6,8,9,10,11) |
InChIキー |
HIPLEPXPNLWKCQ-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)NC1=NP(=O)(O)O |
異性体SMILES |
CN\1CC(=O)N/C1=N\P(=O)(O)O |
正規SMILES |
CN1CC(=O)NC1=NP(=O)(O)O |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
19604-05-8 (di-hydrochloride salt) |
同義語 |
Phosphatecreatinine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


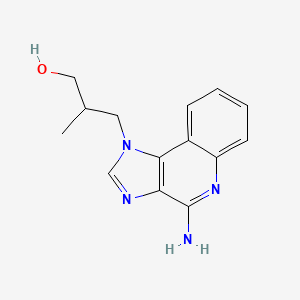
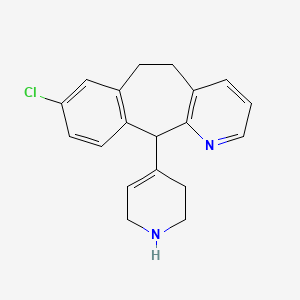


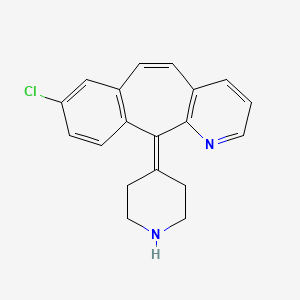
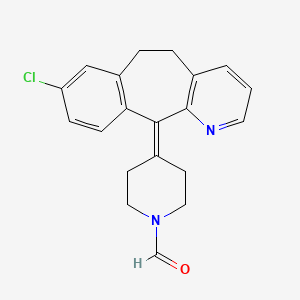
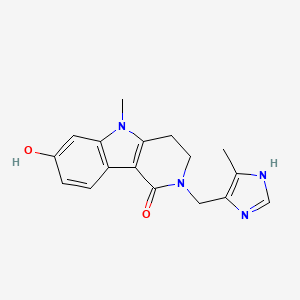
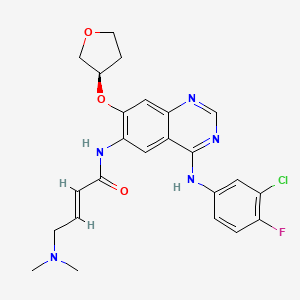
![(3S,6S)-6-[2-[[(2S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B601764.png)
